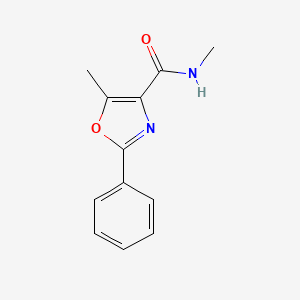![molecular formula C11H17N3O B7595535 2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as PZM21 and has been found to have promising effects in the field of pain management.
Wirkmechanismus
PZM21 acts by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. The binding of PZM21 to the mu-opioid receptor results in the activation of downstream signaling pathways, which ultimately leads to the inhibition of pain transmission and the production of analgesia.
Biochemical and Physiological Effects
In addition to its analgesic effects, PZM21 has been found to have several other biochemical and physiological effects. These include the modulation of dopamine release in the brain, which may contribute to its potential application in the treatment of drug addiction. PZM21 has also been found to have anti-inflammatory effects, which may be mediated by the inhibition of the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PZM21 in lab experiments include its high potency and selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and reward pathways. Additionally, PZM21 has minimal side effects compared to traditional opioid drugs, which makes it a safer alternative for animal studies. However, the limitations of using PZM21 in lab experiments include its limited solubility and stability, which may require the use of specialized techniques for its administration and storage.
Zukünftige Richtungen
There are several future directions for the study of PZM21. One potential application is in the development of novel pain management drugs that have minimal side effects compared to traditional opioid drugs. Additionally, PZM21 may have potential applications in the treatment of drug addiction and other neurological disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion
In conclusion, 2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol, or PZM21, is a chemical compound that has shown promising effects in the field of pain management. Its potent and selective mu-opioid receptor agonist activity, combined with its minimal side effects, makes it a potential candidate for the development of novel pain management drugs. Additionally, PZM21 may have potential applications in the treatment of drug addiction and other neurological disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
The synthesis of PZM21 involves a multi-step process that includes the reaction between pyrazine and cyclohexanone to form 2-(pyrazin-2-yl)cyclohexanone, which is then reacted with formaldehyde and ammonium chloride to form PZM21. This process has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
PZM21 has been found to be a potent and selective mu-opioid receptor agonist, which makes it a potential candidate for the development of novel pain management drugs. The compound has been shown to have analgesic effects in animal models of acute and chronic pain, with minimal side effects compared to traditional opioid drugs. Additionally, PZM21 has been found to have anti-inflammatory effects, which may further contribute to its potential application in pain management.
Eigenschaften
IUPAC Name |
2-[(pyrazin-2-ylamino)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-10-4-2-1-3-9(10)7-14-11-8-12-5-6-13-11/h5-6,8-10,15H,1-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWPHBTZYPZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNC2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Pyrazin-2-ylamino)methyl)cyclohexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)
![N-ethylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7595506.png)
![1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)
![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)

![N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B7595541.png)
![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)